molecular formula C7H6F3N B13496611 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

Cat. No.: B13496611
M. Wt: 161.12 g/mol
InChI Key: AEKCXHAMCVJMIP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves several steps. One common method includes the reaction of a suitable cyclobutane precursor with trifluoromethylating agents under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, resulting in the formation of different substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The nitrile group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C7H6F3N/c1-5-2-6(3-5,4-11)7(8,9)10/h1-3H2

InChI Key

AEKCXHAMCVJMIP-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)(C#N)C(F)(F)F

Origin of Product

United States

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